molecular formula C9H10O3 B1244559 (3-hydroxyphenyl)methyl Acetate

(3-hydroxyphenyl)methyl Acetate

Cat. No.: B1244559
M. Wt: 166.17 g/mol
InChI Key: OUIXENXOUKVZBO-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)methyl acetate (IUPAC: methyl 2-(3-hydroxyphenyl)acetate; CAS 14199-15-6) is an aromatic ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It features a hydroxyl group at the meta position of the benzene ring and an acetate ester moiety. This compound is primarily used as a pharmaceutical intermediate, notably in synthesizing antimycobacterial agents (e.g., TMPK inhibitors) and other bioactive molecules. Its synthesis involves esterification of 3-hydroxyphenyl acetic acid, though challenges in purification due to impurities have been reported .

Properties

IUPAC Name

(3-hydroxyphenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-6-8-3-2-4-9(11)5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIXENXOUKVZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142784-72-3
Record name m-Hydroxybenzyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Hydroxybenzyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ4QET8K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxyphenyl)methyl Acetate can be achieved through several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the above-mentioned reactions. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use in perfumes and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

(3-hydroxyphenyl)methyl Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-hydroxyphenyl)methyl Acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phenyl Acetate Family

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
Methyl 2-(4-hydroxyphenyl)acetate 6512-32-9 C₉H₁₀O₃ 166.18 Hydroxyl group at para position Intermediate in drug synthesis; lower polarity than meta isomer .
Ethyl 2-(3-hydroxyphenyl)acetate 25379-88-8 C₁₀H₁₂O₃ 180.20 Ethyl ester instead of methyl; longer alkyl chain Improved lipophilicity for membrane permeability in drug delivery .
Methyl 2-(3,4-dihydroxyphenyl)acetate 42058-59-3 C₉H₁₀O₄ 182.18 Two hydroxyl groups (3,4 positions) Antioxidant properties; potential use in neurodegenerative therapies .
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate 90721-46-3 C₉H₁₀O₄ 182.18 Additional hydroxyl group on the acetate chain Investigated for chiral synthesis and enantioselective catalysis .
Key Observations:
  • Substituent Position : The meta-hydroxyl group in (3-hydroxyphenyl)methyl acetate confers distinct electronic effects compared to para-substituted analogues, influencing reactivity and solubility .
  • Ester Group Variation : Ethyl esters (e.g., ethyl 2-(3-hydroxyphenyl)acetate) exhibit higher lipophilicity, which may enhance bioavailability in drug formulations .
  • Functional Group Addition : Compounds with multiple hydroxyl groups (e.g., methyl 2-(3,4-dihydroxyphenyl)acetate) show enhanced antioxidant activity .

Carbamate and Trifluoromethyl Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
Ethyl (3-hydroxyphenyl)carbamate Not specified C₉H₁₁NO₃ 181.19 Carbamate group replaces acetate ester Isolated from P. guineense; exhibits high retention time in chromatography .
3-(3-Methoxyphenyl)-2-trifluoromethyl-3-(4-trifluoromethylphenyl)allyl acetate Not specified C₂₀H₁₆F₆O₃ 430.33 Trifluoromethyl groups and allyl ester Synthetic intermediate with E/Z isomerism; used in fluorinated drug design .
Key Observations:
  • Carbamate vs. Acetate : Ethyl (3-hydroxyphenyl)carbamate, though structurally similar, demonstrates distinct chromatographic behavior (higher retention time) due to hydrogen bonding with the carbamate group .
  • Fluorinated Analogues : Trifluoromethyl-substituted derivatives (e.g., compound 3i ) exhibit unique electronic properties, enhancing metabolic stability in pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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